2-(Thiomorpholin-4-YL)aniline
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Overview
Description
2-(Thiomorpholin-4-YL)aniline is a heterocyclic compound that contains a thiomorpholine ring and an aniline group. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods to synthesize 2-(Thiomorpholin-4-YL)aniline involves a microwave-supported one-pot reaction. This method uses a solid base, such as magnesium oxide, and an eco-friendly solvent like ethanol. The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours. The yield of the reaction ranges from 55% to 76% .
Industrial Production Methods
Industrial production methods for this compound typically involve the nitration and reduction of arenes, direct displacement of halogens in haloarenes at high temperatures, or copper-mediated chemistry. Modern transition-metal-catalyzed processes have also been employed to improve the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(Thiomorpholin-4-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic substitution, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as substituted anilines and thiomorpholine derivatives .
Scientific Research Applications
2-(Thiomorpholin-4-YL)aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Thiomorpholin-4-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-YL)aniline: Similar in structure but contains a morpholine ring instead of a thiomorpholine ring.
4-(Thiomorpholin-4-YL)aniline: Similar but with the thiomorpholine ring attached at a different position on the aniline ring.
Uniqueness
2-(Thiomorpholin-4-YL)aniline is unique due to the presence of both a thiomorpholine ring and an aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-thiomorpholin-4-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEXUEUPXWSVIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651632 |
Source
|
Record name | 2-(Thiomorpholin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144187-52-0 |
Source
|
Record name | 2-(Thiomorpholin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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